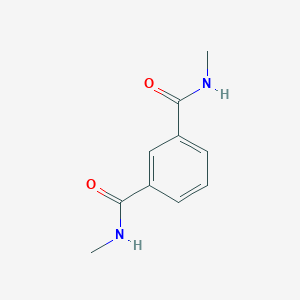
N,N'-dimethylbenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-dimethylbenzene-1,3-dicarboxamide, commonly known as DMAC, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents and is commonly used as a solvent for polyacrylonitrile (PAN) fibers. DMAC is also used as a reagent in the synthesis of various organic compounds due to its excellent solubility properties.
Wirkmechanismus
DMAC acts as a polar aprotic solvent due to the presence of two carbonyl groups in its molecular structure. It can dissolve a wide range of organic compounds, including polymers, and is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers. DMAC can also act as a reagent in organic synthesis by reacting with other compounds to form new products.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of DMAC. However, it is known to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. DMAC is also classified as a reproductive toxin and a possible carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
DMAC has several advantages as a solvent for lab experiments. It has excellent solubility properties and can dissolve a wide range of organic compounds. It is also relatively non-toxic and is commonly used in the synthesis of pharmaceuticals and other organic compounds. However, DMAC can be expensive and is not suitable for use with certain compounds, such as those that are sensitive to nucleophiles.
Zukünftige Richtungen
There are several future directions for research involving DMAC. One area of interest is the development of new synthetic methods using DMAC as a reagent. DMAC could also be used as a solvent for new types of polymers and other organic compounds. Further research is also needed to better understand the biochemical and physiological effects of DMAC and its potential impact on human health and the environment.
Synthesemethoden
DMAC can be synthesized by reacting phthalic anhydride with dimethylamine in the presence of a catalyst such as zinc chloride. The reaction is carried out in an organic solvent such as toluene or xylene, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DMAC is widely used in scientific research due to its excellent solubility properties. It is commonly used as a solvent for N,N'-dimethylbenzene-1,3-dicarboxamide fibers, which are used in the production of carbon fibers. DMAC is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Eigenschaften
CAS-Nummer |
6780-97-8 |
|---|---|
Produktname |
N,N'-dimethylbenzene-1,3-dicarboxamide |
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-9(13)7-4-3-5-8(6-7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
YGQILMMZHDXGHE-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



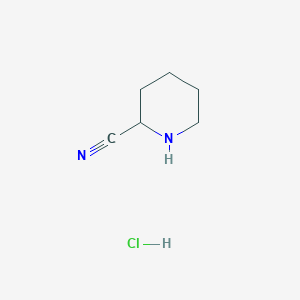
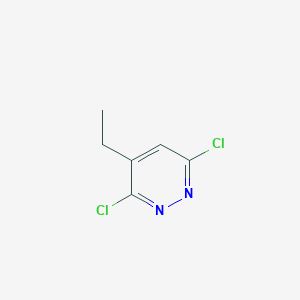
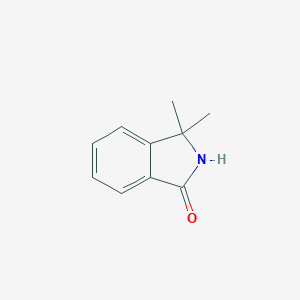
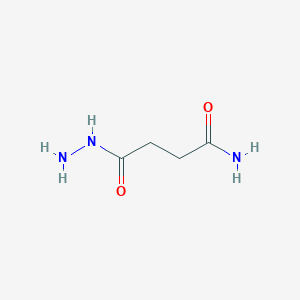
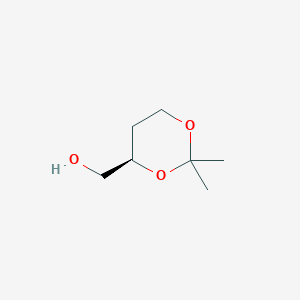
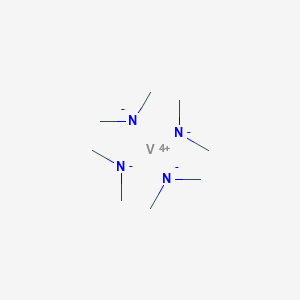

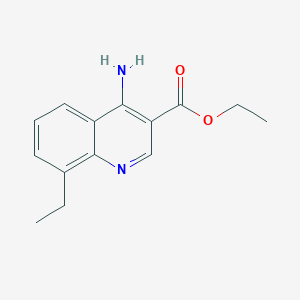
![1-Azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B178587.png)
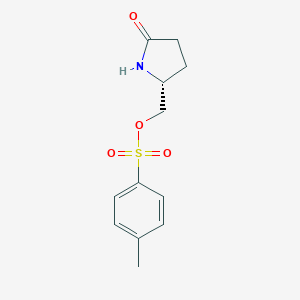
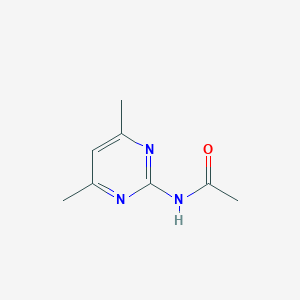
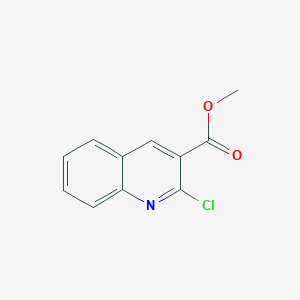
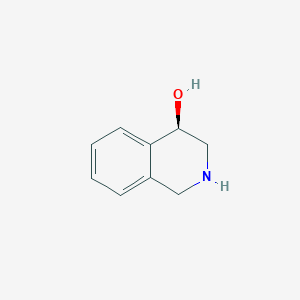
![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)